4-tert-Butyl-2-nitroaniline
CAS No.: 6310-19-6
Cat. No.: VC21339682
Molecular Formula: C10H14N2O2
Molecular Weight: 194.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 6310-19-6 |
---|---|
Molecular Formula | C10H14N2O2 |
Molecular Weight | 194.23 g/mol |
IUPAC Name | 4-tert-butyl-2-nitroaniline |
Standard InChI | InChI=1S/C10H14N2O2/c1-10(2,3)7-4-5-8(11)9(6-7)12(13)14/h4-6H,11H2,1-3H3 |
Standard InChI Key | YXTJXBPEGJNGKV-UHFFFAOYSA-N |
SMILES | CC(C)(C)C1=CC(=C(C=C1)N)[N+](=O)[O-] |
Canonical SMILES | CC(C)(C)C1=CC(=C(C=C1)N)[N+](=O)[O-] |
Introduction
Chemical Identity and Structure
4-tert-Butyl-2-nitroaniline (CAS Number: 6310-19-6) is an aromatic amine derivative with a molecular formula of C10H14N2O2 and a molecular weight of 194.23 g/mol . The compound's structure consists of a benzene ring substituted with an amino group (-NH2), a nitro group (-NO2) at the ortho position, and a tert-butyl group [C(CH3)3] at the para position. This particular arrangement of functional groups contributes to its unique chemical properties and reactivity.
Nomenclature and Identification
The compound is known by several names in chemical literature:
-
4-tert-Butyl-2-nitroaniline (preferred IUPAC name)
-
4-(1,1-Dimethylethyl)-2-nitrobenzenamine
-
Benzenamine, 4-(1,1-dimethylethyl)-2-nitro-
The European Community (EC) has assigned it the number 228-632-4, and its InChIKey is YXTJXBPEGJNGKV-UHFFFAOYSA-N, providing a unique digital identifier for the compound .
Physical and Chemical Properties
4-tert-Butyl-2-nitroaniline possesses distinctive physical and chemical properties that determine its behavior in various applications and reactions.
Physical Properties
The compound appears as an orange crystalline powder with a melting point range of 101-104°C . It has a relatively high boiling point of 302.8±30.0°C at 760 mmHg, which is consistent with its molecular weight and the presence of hydrogen bonding capabilities through its amino group .
The density of 4-tert-Butyl-2-nitroaniline is approximately 1.1±0.1 g/cm³, making it slightly denser than water . It has a flash point of 136.9±24.6°C, indicating moderate flammability under elevated temperatures .
Chemical Properties
4-tert-Butyl-2-nitroaniline demonstrates interesting chemical properties due to its functional groups. The amino group at position 1 is a nucleophile and can participate in various reactions including acylation, alkylation, and condensation. The nitro group at position 2 is electron-withdrawing and activates the ring toward nucleophilic substitution reactions while deactivating it toward electrophilic substitution.
The compound has a calculated LogP value of 3.52, indicating moderate lipophilicity and limited water solubility . Its predicted pKa is in the range typical for aromatic amines, influenced by the electron-withdrawing effect of the neighboring nitro group.
Spectroscopic Properties
The compound has an index of refraction of 1.565, which is relevant for optical applications and identification . Its exact mass is 194.105530, which serves as a reference point for mass spectrometric analysis .
The table below summarizes the key physical and chemical properties of 4-tert-Butyl-2-nitroaniline:
Applications and Uses
4-tert-Butyl-2-nitroaniline has several applications in various fields, with its primary use being in analytical chemistry.
Analytical Chemistry Applications
The compound has significant applications in analytical chemistry, particularly in high-performance liquid chromatography (HPLC):
-
It can be analyzed by reverse phase (RP) HPLC methods using a mobile phase containing acetonitrile, water, and phosphoric acid
-
For mass spectrometry-compatible applications, phosphoric acid can be replaced with formic acid
-
The method is scalable and can be used for isolation of impurities in preparative separation
-
It is suitable for pharmacokinetic studies
-
Smaller 3 μm particle columns are available for fast Ultra Performance Liquid Chromatography (UPLC) applications
Chemical Intermediate
Due to its functional groups, 4-tert-Butyl-2-nitroaniline serves as a valuable intermediate in organic synthesis:
-
The nitro group can be reduced to form diamines, which are important precursors for heterocyclic compounds
-
The amino group can participate in various reactions to create more complex molecules
-
The compound can serve as a building block for pharmaceuticals, dyes, and specialty chemicals
Market Analysis and Trends
The global market for 4-tert-Butyl-2-nitroaniline is covered in detail in market research reports, reflecting commercial interest in this compound.
Market Overview
According to the market research report from April 2025, the global 4-tert-Butyl-2-nitroaniline market is analyzed in terms of:
-
Regional markets (Europe, Asia, North America, and others)
-
Production capacities
-
Consumption volume and structure
-
Market price trends
-
Export and import patterns
-
Existing technologies
Market Segmentation
The market for 4-tert-Butyl-2-nitroaniline can be segmented based on:
-
Application areas (analytical reagents, chemical intermediates, others)
-
End-use industries (pharmaceutical, chemical, others)
Market Forecast
The market research report provides forecasts for the 4-tert-Butyl-2-nitroaniline market through 2029, including:
-
Supply and demand projections
-
Anticipated market size
-
Price trends in different regions
-
Market growth drivers and constraints
Future Research Directions
Based on the available literature and trends in chemical research, several potential areas for future investigation involving 4-tert-Butyl-2-nitroaniline can be identified.
Synthetic Methodology Improvements
Research opportunities exist in developing:
-
More efficient and selective synthetic routes
-
Greener synthesis methods with reduced environmental impact
-
Catalytic systems that improve yield and reduce waste
Expanded Applications
Future research might explore:
-
Novel applications in pharmaceutical development
-
Use in advanced materials and nanotechnology
-
Application in sensor development
Structure-Activity Relationships
Studies could focus on:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume